Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride
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Overview
Description
Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2-methylbenzoic acid, followed by esterification to form methyl 4-bromo-2-methylbenzoate. The amino group is then introduced through a nitration-reduction sequence, where the nitro group is first added and then reduced to an amino group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of different amine derivatives.
Scientific Research Applications
Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-bromobenzoate
- Methyl 4-amino-2-bromobenzoate
- Methyl 5-amino-2-methylbenzoate
Uniqueness
Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H12BrClN2O2
- Molecular Weight : 295.57 g/mol
- Functional Groups : Amino group, bromo substituent, ester group
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of specific enzymes or receptors, which can lead to therapeutic effects in various diseases.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The presence of the amino group suggests potential interactions with neurotransmitter receptors, which could influence neurological functions.
Biological Activity and Therapeutic Applications
The compound has been investigated for various biological activities, including:
- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been noted to induce apoptosis in human glioblastoma cells, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : Some derivatives of similar compounds have demonstrated anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Study on Cancer Cell Lines :
Cell Line IC50 (µM) Mechanism MCF-7 15 Apoptosis induction HeLa 20 Cell cycle arrest - Neuroprotective Effects :
- Anti-inflammatory Activity :
Properties
Molecular Formula |
C9H11BrClNO2 |
---|---|
Molecular Weight |
280.54 g/mol |
IUPAC Name |
methyl 5-amino-4-bromo-2-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-5-3-7(10)8(11)4-6(5)9(12)13-2;/h3-4H,11H2,1-2H3;1H |
InChI Key |
RJDSOVVYTGIBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)Br.Cl |
Origin of Product |
United States |
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